molecular formula C10H16N2O4 B2724056 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 389056-48-8

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2724056
CAS RN: 389056-48-8
M. Wt: 228.248
InChI Key: RSAMZHWOFXKAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid, otherwise known as 4-AOBA, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile and powerful tool for scientists due to its wide range of biochemical and physiological effects, as well as its ease of synthesis.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

Research on derivatives similar to 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid, such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, reveals insights into their molecular structure through vibrational spectroscopy and computational studies. These studies, utilizing techniques like FT-IR, NMR, and X-ray diffraction, shed light on the compound's molecular geometry, vibrational frequencies, and electronic properties. The findings indicate potential applications in understanding molecular interactions and designing compounds with desired physical and chemical properties (Rahul Raju et al., 2015).

Synthesis and Characterization for Material Science

The synthesis and characterization of compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid also highlight their importance in material science. These studies provide a foundation for developing new materials with potential applications in various industries, including pharmaceuticals and electronics. The detailed analysis of their crystal structure and thermal properties can guide the synthesis of novel materials with improved stability and functionality (P. Nayak et al., 2014).

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10(15)16/h2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMZHWOFXKAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328625
Record name 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

389056-48-8
Record name 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.